![molecular formula C16H16N2O3 B5874426 3-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B5874426.png)
3-nitro-N-[2-(propan-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of nitrobenzamides. It is characterized by the presence of a nitro group (-NO2) attached to the benzamide structure, which includes a benzene ring bonded to an amide group (CONH2). The compound also features a propan-2-yl group (isopropyl) attached to the phenyl ring, making it a unique derivative of benzamide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the nitration of N-[2-(propan-2-yl)phenyl]benzamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-nitro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-amino-N-[2-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
科学研究应用
3-nitro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.
作用机制
The mechanism of action of 3-nitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-phenylbenzamide: Lacks the nitro and isopropyl groups, making it less reactive in certain chemical reactions.
3-nitrobenzamide: Contains the nitro group but lacks the isopropyl substitution, affecting its chemical and biological properties.
N-[2-(propan-2-yl)phenyl]benzamide:
Uniqueness
3-nitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the nitro and isopropyl groups These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications
属性
IUPAC Name |
3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)14-8-3-4-9-15(14)17-16(19)12-6-5-7-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVGWIQERGJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B5874351.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
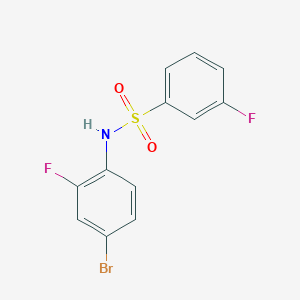
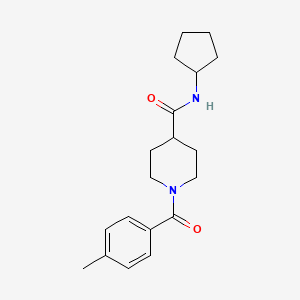
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
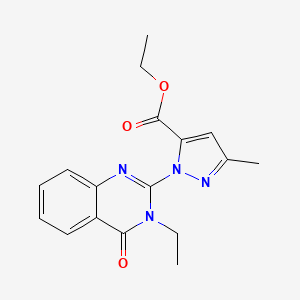
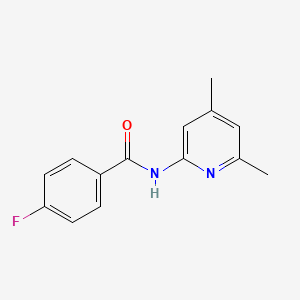
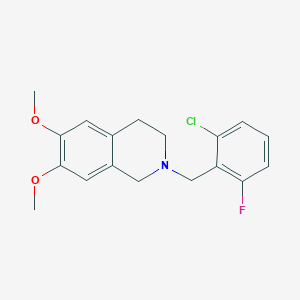
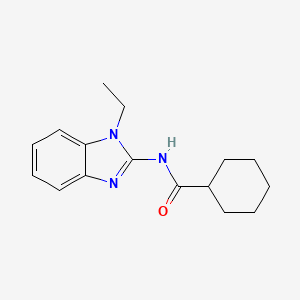
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
![3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide](/img/structure/B5874442.png)
